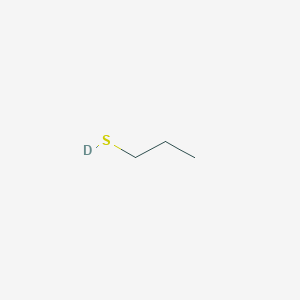
1-Propanethiol-SD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanethiol-SD, also known as propyl mercaptan, is an organic compound with the chemical formula CH₃CH₂CH₂SH. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to an alkyl group. This compound is a colorless liquid with a strong, offensive odor, often described as resembling that of cabbage .
準備方法
1-Propanethiol-SD can be synthesized through several methods:
Reaction of Propene with Hydrogen Sulfide: This method involves the reaction of propene with hydrogen sulfide under ultraviolet light initiation, resulting in an anti-Markovnikov addition.
Reaction of Sodium Hydrosulfide with 1-Chloropropane: This method involves the reaction of sodium hydrosulfide with 1-chloropropane to produce this compound.
化学反応の分析
1-Propanethiol-SD undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized by reagents such as bromine (Br₂) or iodine (I₂) to yield disulfides (R–S–S–R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form sulfides (R–S–R’).
科学的研究の応用
1-Propanethiol-SD has a wide range of applications in scientific research, including:
Chemistry: It is used as a chemical intermediate in various organic synthesis processes.
Materials Science: This compound is used in the preparation of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Nanoelectronics: It is used in the fabrication of nanoscale electronic devices.
Contact Printing: This compound is employed in contact printing techniques for patterning surfaces.
作用機序
The mechanism of action of 1-Propanethiol-SD involves its ability to form and break disulfide bonds. Thiols can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins. The interconversion between thiols and disulfides is a key part of numerous biological processes, including the protection of cells from oxidative stress .
類似化合物との比較
1-Propanethiol-SD can be compared with other thiols, such as:
Ethanethiol (CH₃CH₂SH): Similar to this compound but with a shorter carbon chain.
Butanethiol (CH₃CH₂CH₂CH₂SH): Similar to this compound but with a longer carbon chain.
Isopropyl Mercaptan (2-Propanethiol): An isomer of this compound with the sulfhydryl group attached to the second carbon atom.
This compound is unique due to its specific molecular structure, which influences its reactivity and applications in various fields.
生物活性
1-Propanethiol, also known as propanethiol (PT), is a sulfur-containing organic compound with the chemical formula C3H8S. It has garnered attention due to its biological activity and potential applications in bioremediation, as well as its implications for human health. This article explores the biological activity of 1-propanethiol, focusing on its metabolic pathways, toxicological effects, and environmental significance.
Metabolic Pathways
Recent studies have highlighted the role of specific microorganisms in the degradation of 1-propanethiol. Notably, Pseudomonas putida S-1 has been identified as a capable organism that utilizes PT as its sole carbon source. The catabolic network involved in PT desulfurization includes several key enzymes and gene modules:
- Propanethiol Oxidoreductase (PTO) : This enzyme catalyzes the initial degradation of PT, leading to the production of hydrogen sulfide (H₂S), hydrogen peroxide (H₂O₂), and propionaldehyde (PA) .
- Sulfide-Quinone Oxidoreductase (SQOR) : This enzyme plays a critical role in converting H₂S into sulfane sulfur, which is then further processed into sulfite or sulfate for export out of the cell .
Table 1: Key Enzymes in PT Metabolism
| Enzyme | Function | Gene Module |
|---|---|---|
| Propanethiol Oxidoreductase (PTO) | Initiates PT degradation; produces H₂S and H₂O₂ | pto |
| Sulfide-Quinone Oxidoreductase (SQOR) | Converts H₂S to sulfane sulfur | sqor |
| Catalase-Peroxidase | Converts H₂O₂ to water and oxygen | - |
Toxicological Effects
The biological activity of 1-propanethiol is not limited to its metabolic pathways; it also poses potential health risks. Occupational exposure to PT can lead to various health symptoms, including:
- Respiratory Issues : Exposure can cause irritation of the nose and throat, respiratory complaints, and exacerbation of asthma .
- Neurological Effects : Symptoms such as headache, dizziness, and confusion have been reported following high-level exposure .
- Dermatological Reactions : Skin irritation and allergic reactions may occur with contact exposure .
Case Study: Occupational Exposure
A notable case involved two workers in a paper manufacturing plant who experienced severe respiratory distress after entering a storage tank containing propanethiol. One individual died from asphyxiation due to displacement of atmospheric oxygen by the gas . This incident underscores the need for careful monitoring and regulation of exposure levels in occupational settings.
Environmental Significance
The ability of Pseudomonas putida S-1 to metabolize 1-propanethiol presents significant implications for bioremediation efforts. Enhancing the transcription levels of genes involved in PT degradation has shown promise in improving the efficiency of bioremediation processes in thiol-contaminated environments . This microbial approach could be pivotal in addressing pollution from sulfur-containing compounds.
特性
分子式 |
C3H8S |
|---|---|
分子量 |
77.17 g/mol |
IUPAC名 |
1-deuteriosulfanylpropane |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i/hD |
InChIキー |
SUVIGLJNEAMWEG-DYCDLGHISA-N |
異性体SMILES |
[2H]SCCC |
正規SMILES |
CCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















